Cobalt, ((alpha,alpha'-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer is a coordination compound that features cobalt as the central metal ion. This compound is known for its complex structure, which includes ethylenedinitrilo and o-cresolato ligands, along with pyridine. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer typically involves the reaction of cobalt salts with ethylenedinitrilo and o-cresolato ligands in the presence of pyridine. The reaction is carried out under controlled conditions, often involving specific temperatures and pH levels to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also undergo reduction reactions, often involving reducing agents such as hydrogen or hydrides.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent playing crucial roles in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may lead to higher oxidation states of cobalt, while reduction may yield lower oxidation states. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer involves its interaction with molecular targets and pathways. The compound can bind to specific sites on enzymes or other proteins, altering their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Nickel, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))-: Similar structure but with nickel as the central metal ion.
Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))-: Without the pyridine ligand, this compound has different properties and applications.
Uniqueness
Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer is unique due to the presence of the pyridine ligand, which influences its chemical reactivity and interaction with other molecules. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Properties
CAS No. |
30227-50-0 |
---|---|
Molecular Formula |
C21H21CoN3O2+3 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
cobalt(3+);2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;pyridine |
InChI |
InChI=1S/C16H16N2O2.C5H5N.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;1-2-4-6-5-3-1;/h1-8,11-12,19-20H,9-10H2;1-5H;/q;;+3 |
InChI Key |
NRLUWVKXYPCHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.